molecular formula C24H28N6O B5599185 N-2-naphthyl-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide

N-2-naphthyl-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide

Cat. No. B5599185
M. Wt: 416.5 g/mol
InChI Key: QBRJWJVDJCXFPV-UHFFFAOYSA-N
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Description

Compounds like "N-2-naphthyl-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide" often attract interest in medicinal chemistry due to their potential biological activities. These compounds may be synthesized and analyzed for their interactions with biological targets, physical and chemical properties, and potential as therapeutic agents.

Synthesis Analysis

The synthesis of complex organic molecules often involves multiple steps, including the formation of key intermediates, use of catalysts, and specific reactions that introduce functional groups. For example, the synthesis of heterocyclic compounds can involve reactions between amides and arylidinecyanothioacetamide in the presence of a base, leading to the formation of thioamides, which can be further reacted to obtain the desired heterocyclic structures (Hussein et al., 2009).

Scientific Research Applications

Synthesis and Detection Capabilities

  • Hg(ii) Detection: Novel naphthalimide–piperazine–pyridine-based polystyrene solid-phase fluorescent sensors were synthesized, displaying high fluorescence response to Hg(ii) ions, indicating potential for environmental monitoring and safety applications (Liu et al., 2020).
  • Anticancer Activity: Tetra-substituted naphthalene diimide derivatives were developed as telomere targeting agents, showing potent inhibition against the MIA PaCa-2 pancreatic cancer cell line, highlighting their role in cancer treatment and research (Micco et al., 2013).
  • Fluorescent pH Sensors: Piperidine-naphthalimide derivatives were synthesized, serving as novel fluorescent pH sensors, suitable for applications requiring pH monitoring (Cui et al., 2004).

Structural and Mechanistic Insights

  • Molecular Interaction Studies: Investigations into the molecular interactions of specific antagonists with the CB1 cannabinoid receptor provide essential insights into the receptor binding mechanisms, contributing to the development of therapeutic agents (Shim et al., 2002).
  • Thrombin Inhibition: The synthesis of piperazide derivatives of 3-amidinophenylalanine explored their potential as thrombin inhibitors, suggesting applications in anticoagulant therapy (Stürzebecher et al., 1997).

Applications in Cell Imaging and Sensing

  • Live Cell Lysosomal Tracking: Piperazine appended naphthalimide-BODIPYs were developed for solvatochromism and aggregation-induced emission, facilitating live cell lysosomal tracking, underscoring their utility in biomedical imaging (Dwivedi et al., 2018).
  • Fluorescent Turn-on Probe for Hg(II) Detection: A fluorescent “turn-on” probe based on a naphthalimide derivative was developed for detecting Hg2+ ions in living cells, demonstrating the potential for biological and environmental monitoring applications (Wang et al., 2019).

properties

IUPAC Name

N-naphthalen-2-yl-4-(2-piperidin-1-ylpyrimidin-4-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N6O/c31-24(26-21-9-8-19-6-2-3-7-20(19)18-21)30-16-14-28(15-17-30)22-10-11-25-23(27-22)29-12-4-1-5-13-29/h2-3,6-11,18H,1,4-5,12-17H2,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBRJWJVDJCXFPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC=CC(=N2)N3CCN(CC3)C(=O)NC4=CC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(naphthalen-2-yl)-4-(2-(piperidin-1-yl)pyrimidin-4-yl)piperazine-1-carboxamide

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